molecular formula C21H29NO B13746670 5-Pentyl-2-(4-pentyloxy-phenyl)-pyridine

5-Pentyl-2-(4-pentyloxy-phenyl)-pyridine

Cat. No.: B13746670
M. Wt: 311.5 g/mol
InChI Key: SUFGHKDXFPUICR-UHFFFAOYSA-N
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Description

5-Pentyl-2-(4-pentyloxyphenyl)pyridine: is an organic compound with the molecular formula C21H29NO . It is characterized by a pyridine ring substituted with a pentyl group at the 5-position and a 4-pentyloxyphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:

Industrial Production Methods: Industrial production of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the phenyl ring, potentially converting them to piperidine or cyclohexane derivatives, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Formation of pentyl ketones or carboxylic acids.

    Reduction: Formation of piperidine or cyclohexane derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Discovery: The compound’s structural features may be explored for potential biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

    Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers with tailored properties.

Mechanism of Action

The mechanism of action of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine depends on its specific application. In the context of organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In potential biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    2-(4-Pentyloxyphenyl)pyridine: Lacks the pentyl group at the 5-position of the pyridine ring.

    5-Pentyl-2-phenylpyridine: Lacks the pentyloxy group on the phenyl ring.

    2-(4-Methoxyphenyl)-5-pentylpyridine: Contains a methoxy group instead of a pentyloxy group on the phenyl ring.

Uniqueness: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine is unique due to the presence of both a pentyl group at the 5-position of the pyridine ring and a pentyloxy group on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

2-(4-pentoxyphenyl)-5-pentylpyridine

InChI

InChI=1S/C21H29NO/c1-3-5-7-9-18-10-15-21(22-17-18)19-11-13-20(14-12-19)23-16-8-6-4-2/h10-15,17H,3-9,16H2,1-2H3

InChI Key

SUFGHKDXFPUICR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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